BenchChemオンラインストアへようこそ!

tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Medicinal Chemistry Drug Metabolism PK Optimization

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a polyfunctional building block that embeds a bicyclo[1.1.1]pentane (BCP) cage, a Boc-protected pyrrolidine ring, and a primary amine. The BCP motif is an established nonclassical bioisostere for phenyl rings, tert-butyl groups, and alkynes, imparting improved physicochemical properties such as lower lipophilicity and higher metabolic stability.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
CAS No. 2866335-55-7
Cat. No. B6608672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
CAS2866335-55-7
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N
InChIInChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3
InChIKeyUFDZONGRQBOLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate (CAS 2866335-55-7): A Bicyclo[1.1.1]pentane-Pyrrolidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is a polyfunctional building block that embeds a bicyclo[1.1.1]pentane (BCP) cage, a Boc-protected pyrrolidine ring, and a primary amine. The BCP motif is an established nonclassical bioisostere for phenyl rings, tert-butyl groups, and alkynes, imparting improved physicochemical properties such as lower lipophilicity and higher metabolic stability [1]. The compound combines the conformational rigidity of the BCP cage with the synthetic versatility of the pyrrolidine nitrogen and the Boc protecting group, making it a strategic intermediate for lead optimization in drug discovery .

Why Phenyl, Cycloalkyl, or Unprotected BCP Analogs Cannot Substitute Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate


The compound’s differentiation stems from the simultaneous integration of three functional elements that are absent in commonly considered replacements. Replacement of the BCP cage with a phenyl ring raises lipophilicity by approximately 0.7–1.0 clogP units and increases intrinsic clearance in human liver microsomes by up to 4-fold, compromising metabolic stability [1]. Replacing the BCP with cyclobutyl or cyclopentyl rings eliminates the three-dimensional rigidity that improves solubility and permeability. Removing the Boc group yields a free amine that lacks the orthogonal protection needed for multi-step synthetic sequences, limiting downstream functionalisation. These distinctions are quantifiable and render generic substitution scientifically unreliable, as detailed in Section 3 .

Quantitative Differentiation Evidence for Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate vs. Phenyl and Other Analogues


Metabolic Stability: ~4-Fold Lower Intrinsic Clearance in Human Liver Microsomes vs. Phenyl Analog

In a class-validated comparison of BCP-substituted versus phenyl-substituted γ-secretase inhibitors, the BCP analog exhibited a human liver microsomal intrinsic clearance (Clint) of 12 µL/min/mg, whereas the phenyl analog showed Clint = 46 µL/min/mg [1]. The 3.8-fold reduction in oxidative metabolism is attributed to the saturated BCP cage, which lacks the cytochrome P450-labile aromatic C–H bonds present in the phenyl ring. This metabolic advantage is projected to translate directly to tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate versus its phenyl-pyrrolidine counterpart.

Medicinal Chemistry Drug Metabolism PK Optimization

Aqueous Solubility: ~7‑Fold Improvement over Phenyl Bioisostere

BCP incorporation in the γ‑secretase inhibitor series increased thermodynamic aqueous solubility from 12 µg/mL (phenyl analog) to 85 µg/mL (BCP analog), a 7‑fold enhancement [1]. The improvement is linked to reduced molecular planarity and disruption of π‑π stacking, which lowers crystal lattice energy. For tert‑butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate, a comparable solubility advantage is anticipated over phenyl-pyrrolidine analogs.

Physicochemical Properties Drug Formulation ADME

Passive Permeability: ~2.7‑Fold Higher PAMPA Permeability vs. Phenyl Analog

In parallel artificial membrane permeability assays (PAMPA), the BCP-containing γ‑secretase inhibitor exhibited an apparent permeability (Papp) of 12 × 10⁻⁶ cm/s, compared to 4.5 × 10⁻⁶ cm/s for the phenyl counterpart, representing a 2.7‑fold increase [1]. The higher permeability is attributed to a favorable balance between polar surface area and lipophilicity imparted by the BCP cage. This permeability benefit is projected for the target compound relative to phenyl-pyrrolidine analogs.

Permeability ADME-Tox Oral Absorption

Lipophilicity Reduction: ΔclogP ≈ –0.7 to –1.0 vs. Phenyl Analog

BCP substitution consistently reduces calculated logP (clogP) relative to phenyl rings. In the γ‑secretase inhibitor series, the BCP analog recorded a clogP of 2.8, versus 3.5 for the phenyl analog (ΔclogP = –0.7) [1]. Similar reductions are documented in LpPLA₂ inhibitor pairs [2]. For the target BCP-pyrrolidine building block, a clogP lower by 0.7–1.0 log units relative to its phenyl-pyrrolidine analog is expected, lowering the risk of hERG binding and promiscuous off-target effects.

Lipophilicity Drug Design Physicochemical Profiling

Priority Application Scenarios for Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate Based on Quantitative Evidence


BCP-Containing Lead Optimization with Superior Metabolic Stability

The ~4‑fold lower intrinsic clearance demonstrated by BCP analogs [1] makes tert‑butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate an ideal core scaffold for lead series requiring high metabolic stability. Medicinal chemistry teams can incorporate this building block to replace metabolically labile phenyl rings without sacrificing potency, as evidenced by the γ‑secretase inhibitor case where BCP for phenyl substitution maintained equipotency while improving PK parameters [1].

Solubility‑Challenged Programs Requiring Formulation‑Friendly Intermediates

The ~7‑fold solubility increase observed with BCP bioisosteres [1] supports the use of this compound in early‑stage drug discovery programs where low aqueous solubility limits oral absorption or hampers in vivo efficacy models. The BCP‑pyrrolidine scaffold provides a solubility advantage over conventional phenyl‑pyrrolidine intermediates, facilitating formulation development for preclinical toxicology studies.

Permeability‑Critical CNS and Oral Drug Discovery

The 2.7‑fold PAMPA permeability improvement of BCP over phenyl analogs [1] positions tert‑butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate as a privileged building block for CNS‑penetrant or oral drug candidates. Its balanced polar surface area and reduced aromatic character support higher passive diffusion rates, a critical advantage for crossing the blood‑brain barrier.

Orthogonal Protection Strategies for Multi‑Step Synthesis

The Boc‑protected pyrrolidine nitrogen and the free primary amine on the BCP cage provide two distinctly addressable functional handles . This orthogonal reactivity enables sequential derivatisation—for instance, amide coupling at the BCP amine followed by Boc deprotection and re‑functionalisation of the pyrrolidine—without protecting‑group interference. This synthetic flexibility is not offered by simpler BCP amines or unprotected pyrrolidine variants.

Quote Request

Request a Quote for tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.